molecular formula C15H11NO2 B1282455 6-benzoyl-1,3-dihydro-2H-indol-2-one CAS No. 91713-63-2

6-benzoyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1282455
CAS RN: 91713-63-2
M. Wt: 237.25 g/mol
InChI Key: AYJLPUOIDQSOLH-UHFFFAOYSA-N
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Description

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound includes an indole moiety, which is a common framework in many natural products and drugs, and a benzoyl group, which can confer additional chemical properties and reactivity .

Synthesis Analysis

The synthesis of compounds related to 6-benzoyl-1,3-dihydro-2H-indol-2-one involves several strategies. For instance, a series of 3'-substituted 6,11-dihydrospiro compounds, which share a similar indole core, were synthesized and their structures supported by 1H-NMR data and mass spectrometry . Another related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a K2CO3/MeCN system, showcasing the versatility of indole derivatives in synthetic chemistry . Additionally, substituted 6H-isoindolo[2,1-a]indol-6-ones were prepared via palladium-catalyzed cycloaminocarbonylation, demonstrating the potential for complex transformations involving indole substrates .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-benzoyl-1,3-dihydro-2H-indol-2-one has been elucidated using various spectroscopic techniques. For example, the structure of a pyrazolopyrimidinone derivative with a benzoyl group was determined by X-ray diffraction and further optimized using density functional theory (DFT) . This highlights the importance of structural characterization in understanding the properties of such molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The spiro compounds related to our molecule of interest can form ring-opened xanthylium salts under acidic conditions, which are intensely colored and could be used in pressure-sensitive papers . The versatility of these compounds is further demonstrated by the ability to undergo transformations such as aminocarbonylation and reduction to yield benzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzoyl-1,3-dihydro-2H-indol-2-one derivatives can be inferred from related compounds. The acidobasic properties of spiro[indol-xanthenes] were studied, including their UV/VIS spectra and pKa values . The introduction of a benzoyl group onto riboside in aqueous solution indicates the reactivity of the benzoyl moiety under various conditions . Additionally, the theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties provide insights into the electronic characteristics of these molecules .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives have been studied for their potential as COX-2 inhibitors, which are a type of non-steroidal anti-inflammatory drug (NSAID) .

Methods of Application or Experimental Procedures

The derivatives were synthesized via the Knoevenagel condensation reaction . The in vitro anti-inflammatory ability and COX-2 inhibitory activity of all the compounds were evaluated .

Results or Outcomes

Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM and 3.34 ± 0.05 µM, respectively .

Application in Antimicrobial Drugs

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a one pot multicomponent-Biginelli reaction via CaCl2 catalyst . The newly synthesized compounds were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, in vitro antibacterial activity against selected human pathogens, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus clavatus strains .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

Application in Antiviral Drugs

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been reported as antiviral agents .

Methods of Application or Experimental Procedures

The derivatives were synthesized and tested for their antiviral activity .

Results or Outcomes

Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Tyrosin Kinase Inhibitors

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

(Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been shown to possess significant tyrosin kinase inhibiting activity .

Methods of Application or Experimental Procedures

The derivatives were synthesized from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The method includes an Eschenmoser coupling reaction .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

properties

IUPAC Name

6-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJLPUOIDQSOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539832
Record name 6-Benzoyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzoyl-1,3-dihydro-2H-indol-2-one

CAS RN

91713-63-2
Record name 6-Benzoyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, starting with the appropriate reagent 6-n-butyryloxindole, 4-chloro-6-benzoyloxindole, 4-fluoro-6-acetyloxindole, 4-methoxy-6-benzoyloxindole, 4-methoxy-6-butyryloxindole, 6-(2-thenoyl)oxindole, 6-(3-thenoyl)oxindole, 4-methyl-6-(2-thenoyl)oxindole, 4-methylthio-6-(3-thenoyl)oxindole and 4-fluoro-6-(2-thenoyl)oxindole are prepared.
[Compound]
Name
6-n-butyryloxindole
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
4-fluoro-6-(2-thenoyl)oxindole
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0 (± 1) mol
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reactant
Reaction Step Two
Name
4-chloro-6-benzoyloxindole
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0 (± 1) mol
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reactant
Reaction Step Three
Name
4-fluoro-6-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-methoxy-6-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
4-methyl-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methylthio-6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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